molecular formula C15H19BrN2O2 B2544962 2-[(3-Bromophenyl)methyl]-N-(cyanomethyl)-4-methoxy-N-methylbutanamide CAS No. 1385425-33-1

2-[(3-Bromophenyl)methyl]-N-(cyanomethyl)-4-methoxy-N-methylbutanamide

Cat. No. B2544962
CAS RN: 1385425-33-1
M. Wt: 339.233
InChI Key: GJZZEKXUSBALMZ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of multiple functional groups. The bromophenyl group contributes to the aromaticity of the molecule, while the cyanomethyl, methoxy, and methylbutanamide groups add to its polarity.

Scientific Research Applications

Synthesis and Chemical Properties

2-Bromo-6-methoxynaphthalene, a structurally related compound, is an important intermediate in the preparation of non-steroidal anti-inflammatory agents. It has been the subject of various synthetic procedures, highlighting the relevance of such bromophenyl derivatives in pharmaceutical synthesis (Xu & He, 2010).

Environmental and Biological Applications

Bromophenols, like the related compound isolated from the marine alga Rhodomela confervoides, have shown moderate antibacterial activity, indicating the potential use of such compounds in antibacterial applications (Xu et al., 2003).

Synthesis of Derivatives and Potential Applications

The synthesis of novel N-(α-bromoacyl)-α-amino esters containing Valyl moiety has been explored. These compounds, including derivatives similar to the compound , show potential in the development of prodrugs due to their low cytotoxicity and absence of antibacterial and anti-inflammatory activity (Yancheva et al., 2015).

Photodynamic Therapy

A zinc phthalocyanine derivative with bromophenol groups, similar to the compound of interest, has shown significant potential for use in photodynamic therapy for cancer treatment. This is due to its high singlet oxygen quantum yield and appropriate photodegradation quantum yield (Pişkin et al., 2020).

Continuous Flow Synthesis

The compound is also relevant in the context of continuous flow synthesis, as seen in the scalable synthesis of nabumetone, an anti-inflammatory drug that uses similar bromophenyl derivatives (Viviano et al., 2011).

properties

IUPAC Name

2-[(3-bromophenyl)methyl]-N-(cyanomethyl)-4-methoxy-N-methylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19BrN2O2/c1-18(8-7-17)15(19)13(6-9-20-2)10-12-4-3-5-14(16)11-12/h3-5,11,13H,6,8-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJZZEKXUSBALMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC#N)C(=O)C(CCOC)CC1=CC(=CC=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(3-Bromophenyl)methyl]-N-(cyanomethyl)-4-methoxy-N-methylbutanamide

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